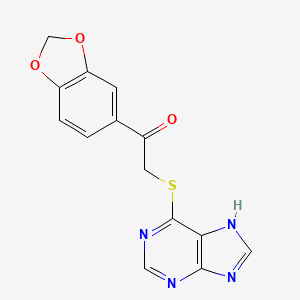

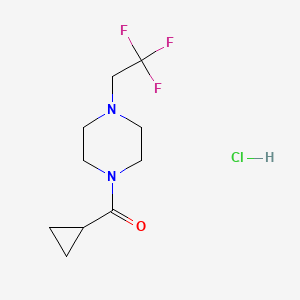

![molecular formula C24H23N3O2 B2408075 4-butoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide CAS No. 2034327-55-2](/img/structure/B2408075.png)

4-butoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-butoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine cores are increasingly important in the pharmaceutical industry due to their wide range of pharmacological activities . They are used in various commercialized pharmaceutical molecules .

Synthesis Analysis

Imidazo[1,2-a]pyridine derivatives can be synthesized by integrating the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold . Pyrimidine-containing compounds can be obtained by a palladium-catalyzed coupling reaction (Suzuki reaction), and NAH compounds can be obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .

Molecular Structure Analysis

The structure of imidazo[1,2-a]pyridine is an imidazole ring fused with the pyridine moiety . The majority of imidazo[1,2-a]pyridine-based drugs are C-3 functionalized .

Chemical Reactions Analysis

The chemical reactions of imidazo[1,2-a]pyridine derivatives involve various groups such as indole, triazole, amine, aryl-propenones, sulfenyl, and aryl groups .

Applications De Recherche Scientifique

Covalent Anticancer Agents

The compound has been used in the development of covalent anticancer agents . The success of targeted covalent inhibitors (TCIs) for treating cancers has spurred the search for novel scaffolds to install covalent warheads . The compound has been used as the core backbone in this endeavor .

KRAS G12C Inhibitors

The compound has been used in the synthesis of novel KRAS G12C inhibitors . These inhibitors have shown potential as potent anticancer agents for KRAS G12C-mutated NCI-H358 cells .

Antifungal Agents

The compound has shown excellent antifungal activity against fungal pathogens . It has been found to be particularly effective against Candida spp., including several multidrug-resistant Candida spp .

Inhibitor of Ergosterol Biosynthesis

The compound has been found to inhibit the formation of ergosterol in yeast cells . Ergosterol is an important component of fungal cell membranes, and its inhibition can lead to the death of the fungus .

Inhibitor of Acetyl Cholinesterase

The compound has been used in the synthesis of new derivatives that have shown inhibitory activities against acetyl cholinesterase . This enzyme is involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine .

Inhibitor of Butrylcholinesterase

The compound has also been used in the synthesis of new derivatives that have shown inhibitory activities against butrylcholinesterase . This enzyme is involved in the breakdown of acetylcholine and other choline esters that function as neurotransmitters .

Inhibitor of Lipoxygenase

The compound has been used in the synthesis of new derivatives that have shown inhibitory activities against lipoxygenase . This enzyme is involved in the metabolism of polyunsaturated fatty acids to form leukotrienes .

Optoelectronic Devices

The compound has great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices .

Orientations Futures

Imidazo[1,2-a]pyridine derivatives have a broad range of biological and pharmacological activities . They are increasingly important in the pharmaceutical industry and would be useful in developing more effective compounds for treating various diseases . Future research could focus on exploring their potential applications in medicinal chemistry.

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridine cores, which are part of the compound’s structure, have been recognized for their wide range of applications in medicinal chemistry . They have been associated with various pharmacological activities such as antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotic effects .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been shown to exhibit anticancer activity . The interaction of the compound with its targets could potentially lead to changes at the molecular and cellular levels, contributing to its pharmacological effects.

Biochemical Pathways

Given the wide range of pharmacological activities associated with imidazo[1,2-a]pyridine cores , it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects that contribute to the compound’s therapeutic potential.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been shown to exhibit anticancer activity , suggesting that the compound could potentially induce changes at the molecular and cellular levels that inhibit cancer cell proliferation.

Propriétés

IUPAC Name |

4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2/c1-2-3-16-29-19-13-11-18(12-14-19)24(28)26-21-9-5-4-8-20(21)22-17-27-15-7-6-10-23(27)25-22/h4-15,17H,2-3,16H2,1H3,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXSTOLYPKNULX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

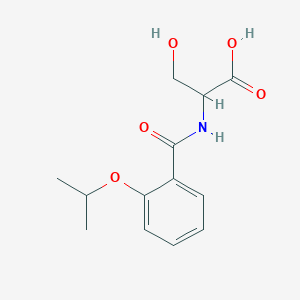

![N~2~-[3-(dimethylamino)propyl]-N~4~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2407993.png)

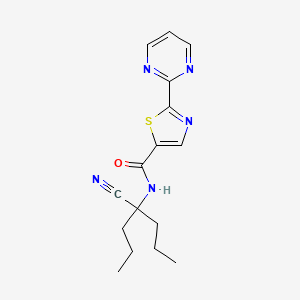

![methyl 2-amino-4-(3-chlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2407996.png)

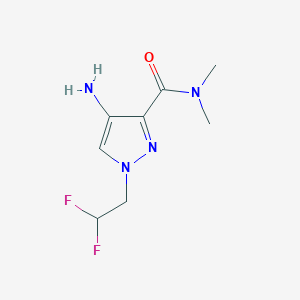

![N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2407998.png)

![Ethyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2408002.png)

![3,5-dimethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2408005.png)

![3-(2-methoxybenzyl)-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2408009.png)